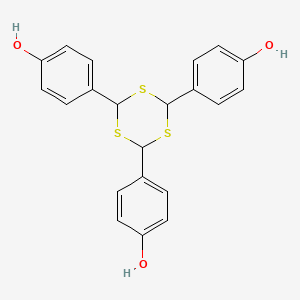
4,4',4''-(1,3,5-Trithiane-2,4,6-triyl)triphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’'-(1,3,5-Trithiane-2,4,6-triyl)triphenol is a chemical compound that features a trithiane ring structure bonded to three phenol groups The trithiane ring is a six-membered ring containing three sulfur atoms and three carbon atoms, alternating in the ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(1,3,5-Trithiane-2,4,6-triyl)triphenol typically involves the reaction of 1,3,5-trithiane with phenol derivatives under specific conditions. One common method is the treatment of 1,3,5-trithiane with phenol in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
While detailed industrial production methods for 4,4’,4’'-(1,3,5-Trithiane-2,4,6-triyl)triphenol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing safety measures to handle the chemicals involved.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’'-(1,3,5-Trithiane-2,4,6-triyl)triphenol can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the trithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the phenol groups or the trithiane ring.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and alkyl halides for alkylation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenol rings.
Wissenschaftliche Forschungsanwendungen
4,4’,4’'-(1,3,5-Trithiane-2,4,6-triyl)triphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 4,4’,4’'-(1,3,5-Trithiane-2,4,6-triyl)triphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trithiane ring and phenol groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, alter signaling pathways, and affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trithiane: The parent compound of the trithiane ring, used as a building block in organic synthesis.
2,4,6-Trimethyl-1,3,5-trithiane: A derivative with methyl groups, used in similar applications.
Trithioacetone: A cyclic trimer of thioacetone, with similar structural features.
Uniqueness
4,4’,4’'-(1,3,5-Trithiane-2,4,6-triyl)triphenol is unique due to the presence of phenol groups attached to the trithiane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
63978-69-8 |
|---|---|
Molekularformel |
C21H18O3S3 |
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
4-[4,6-bis(4-hydroxyphenyl)-1,3,5-trithian-2-yl]phenol |
InChI |
InChI=1S/C21H18O3S3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12,19-24H |
InChI-Schlüssel |
DYURQQALJHDBKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2SC(SC(S2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


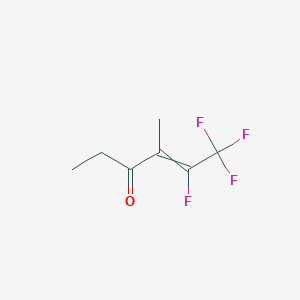
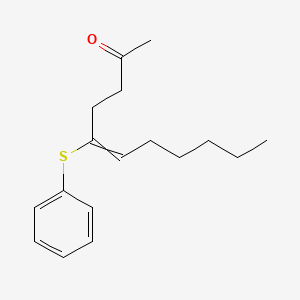
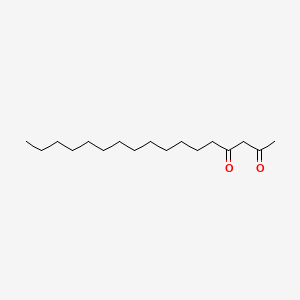
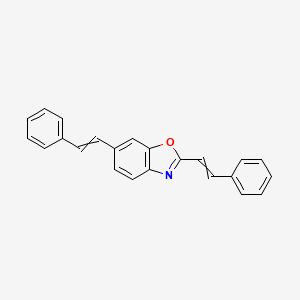
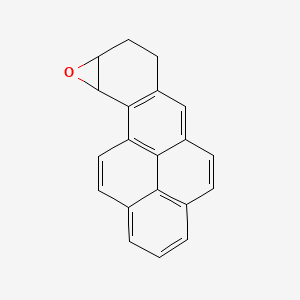
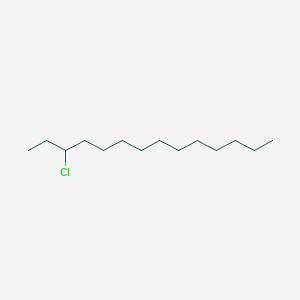
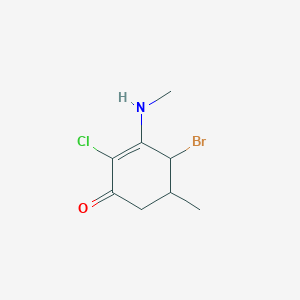

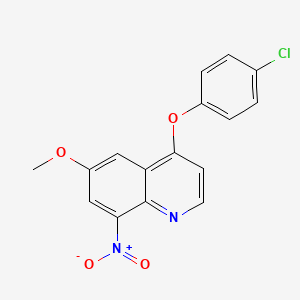
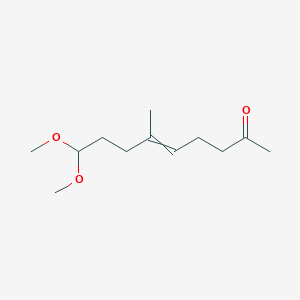
![1-[(Hex-1-yn-3-yl)oxy]-N-{[(hex-1-yn-3-yl)oxy]methyl}methanamine](/img/structure/B14503996.png)

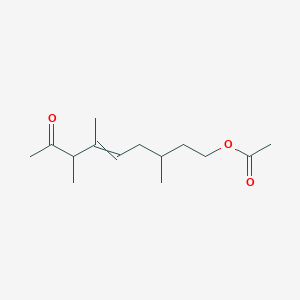
![Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane](/img/structure/B14504021.png)
